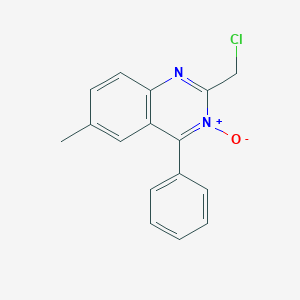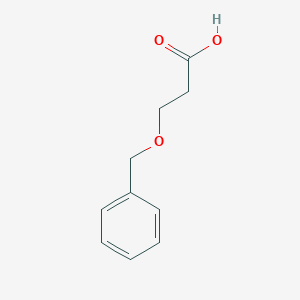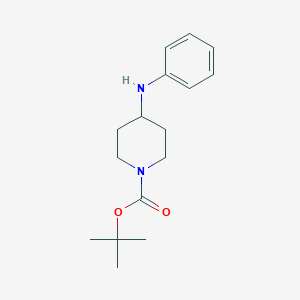
1,4-Dibutoxy-2,5-diiodobenzene
Descripción general
Descripción
1,4-Dibutoxy-2,5-diiodobenzene is an intermediate used in the preparation of poly(phenylenevinylene)-type conjugated copolymers with optical properties . It has a molecular weight of 474.12 and a molecular formula of C14H20I2O2 .
Synthesis Analysis
The synthesis of 1,4-Dibutoxy-2,5-diiodobenzene involves the use of 1,4-dibromo-2,5-dibutoxybenzene in the presence of PdCl2(PPh3)2 . The mixture is heated under an atmosphere of argon, and CuI is added .Molecular Structure Analysis
The molecule has a structure that includes two iodine atoms and two butoxy groups attached to a benzene ring . The InChI key for this compound is FHMRMGMYXRBOHP-UHFFFAOYSA-N .Chemical Reactions Analysis
The photodissociation dynamics of 1,4-diiodobenzene, a related compound, has been investigated using ultrafast time-resolved photoelectron spectroscopy . The initial excitation decays with a lifetime of 33 ± 4 fs .Physical And Chemical Properties Analysis
1,4-Dibutoxy-2,5-diiodobenzene has a molecular weight of 474.12 and a molecular formula of C14H20I2O2 . The physical and chemical properties of a related compound, 1,4-diiodobenzene, include a boiling point of 285 °C and a melting point of 131-133 °C .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
- 1,4-Dibutoxy-2,5-diiodobenzene is used as an intermediate in the synthesis of advanced materials. For instance, it plays a role in the synthesis of soluble phenylenevinylene polymers and dialkoxy derivatives of 7,7,8,8-tetracyanoquinodimethane (Wariishi, Morishima, & Inagaki, 2003).
- It is also utilized in the synthesis of poly(2,5-dialkoxyphenylene), a polymer soluble in common organic solvents, which can be processed into uniform films (Ueda, Abe, & Awano, 1992).
Fluorescence and Sensor Applications
- A polymer-based fluorescence sensor incorporating triazole moieties, synthesized through the polymerization of 1,4-dibutoxy-2,5-diethynylbenzene, shows a pronounced fluorescence response for Hg2+ detection, indicating its potential as a selective fluorescence sensor (Huang, Meng, Dong, Cheng, & Zhu, 2010).
Synthesis of Conjugated Polymers
- The compound is used in the synthesis of conjugated polymers, such as poly(2,5-alkoxy-p-phenylene-co-2,5-thiophene), by coupling with other compounds. This process demonstrates its versatility in synthesizing new conjugated polymers (Bao, Chan, & Yu, 1993).
Photodissociation Dynamics
- In a study of the photodissociation dynamics of 1,4-diiodobenzene, ultrafast time-resolved photoelectron spectroscopy was used to investigate the excited-state dynamics, providing insights into the molecular behavior under specific conditions (Stankus, Zotev, Rogers, Gao, Odate, Kirrander, & Weber, 2018).
Safety and Hazards
Direcciones Futuras
The title compound is an important intermediate in synthesizing polymers, particularly those with enhanced solubility . The introduction of lateral chains to the benzene ring is a commonly used strategy to enhance solubility . Therefore, future directions could involve exploring other applications of this compound in the synthesis of other types of polymers.
Propiedades
IUPAC Name |
1,4-dibutoxy-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20I2O2/c1-3-5-7-17-13-9-12(16)14(10-11(13)15)18-8-6-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMRMGMYXRBOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1I)OCCCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446271 | |
| Record name | 1,4-Dibutoxy-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibutoxy-2,5-diiodobenzene | |
CAS RN |
145483-70-1 | |
| Record name | 1,4-Dibutoxy-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





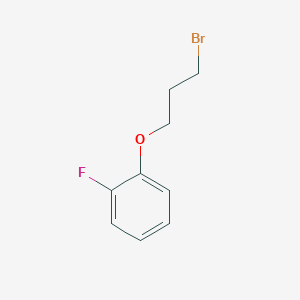
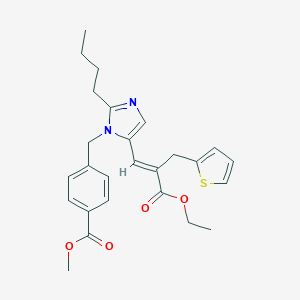
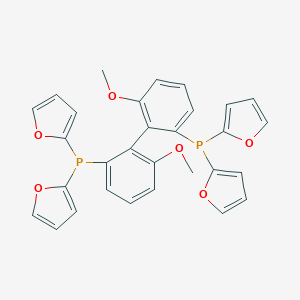
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)
![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)



